6-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID
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Overview
Description
6-(2-Fluoro-4-methylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-4-methylphenyl)nicotinic acid typically involves the reaction of 2-fluoro-4-methylbenzene with nicotinic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-4-methylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and methyl group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.
Scientific Research Applications
6-(2-Fluoro-4-methylphenyl)nicotinic acid has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methyl group can influence the compound’s binding affinity and selectivity towards these targets. The nicotinic acid moiety may also play a role in modulating biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-methylnicotinic acid: This compound is similar in structure but lacks the phenyl ring, which may result in different chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)nicotinic acid: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its reactivity and interactions.
Uniqueness
6-(2-Fluoro-4-methylphenyl)nicotinic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the fluorine atom, methyl group, and nicotinic acid moiety makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-4-10(11(14)6-8)12-5-3-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWQPUGIHPOGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687151 |
Source
|
Record name | 6-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-43-6 |
Source
|
Record name | 6-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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